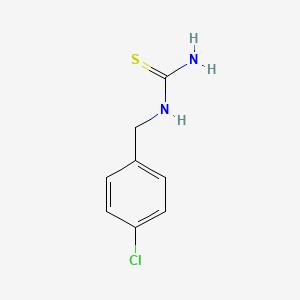

1-(4-Chlorobenzyl)-2-thiourea

描述

Significance of Thiourea (B124793) Derivatives in Chemical Sciences

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a cornerstone in various fields of chemical science. mdpi.com The core structure, analogous to urea (B33335) but with a sulfur atom replacing the oxygen, provides a versatile scaffold for synthesizing a vast array of molecules with diverse functionalities. mdpi.com The presence of hard and soft donor atoms (N and S) makes thiourea derivatives excellent ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.orgbasjsci.edu.iq This property is pivotal for their use as catalysts and in the development of novel materials. basjsci.edu.iq

Beyond their coordination capabilities, thiourea derivatives are crucial synthons in organic synthesis, serving as starting materials for numerous heterocyclic compounds like thiazoles. rsc.orgnih.gov Their flexible structure, often exhibiting tautomerism, allows for various reaction pathways. basjsci.edu.iq

In the realm of applied sciences, thiourea derivatives have demonstrated significant biological activities, leading to extensive research in medicinal chemistry and agriculture. researchgate.net These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. mdpi.combohrium.com Furthermore, they have found applications as herbicides, insecticides, enzyme inhibitors, and even as chemosensors for detecting ions in biological and environmental samples. rsc.orgtandfonline.com The wide-ranging utility of this class of compounds has spurred continuous research into synthesizing novel derivatives with enhanced and specific activities. basjsci.edu.iqanalis.com.my

Overview of 1-(4-Chlorobenzyl)-2-thiourea within the Thiourea Class

Within the extensive family of thiourea compounds, this compound is classified as an N-substituted derivative. Its structure consists of a thiourea core where one of the amino groups is substituted with a 4-chlorobenzyl group (-CH₂-C₆H₄-Cl). This specific substitution pattern differentiates it from other related compounds, such as the more widely studied N-acyl or N-aroyl thioureas, which contain a carbonyl group attached to the nitrogen atom. rsc.org

The synthesis of this compound can be approached through established methods for N-substituted thioureas. A common synthetic route involves the reaction of 4-chlorobenzyl isothiocyanate with an amine, in this case, ammonia (B1221849). The precursor, 4-chlorobenzyl isothiocyanate, can be synthesized from 4-chlorobenzyl-thiocyanate. researchgate.net An analogous method described for its isomer, 1-(2-chlorobenzyl)thiourea, involves the reaction of the corresponding benzyl (B1604629) chloride with thiourea under basic conditions, suggesting a similar pathway is viable for the 4-chloro isomer.

While numerous thiourea derivatives have been characterized extensively, including through single-crystal X-ray diffraction, specific crystallographic data for this compound is not prominently featured in the reviewed literature. However, related structures, such as 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, have been shown to form dimers in the solid state through intermolecular hydrogen bonds. nih.gov

Scope and Research Focus on this compound

The academic research specifically centered on this compound is somewhat limited in comparison to the broader thiourea class. Much of the available literature mentions this compound not as the primary subject of investigation, but as a synthetic intermediate or a building block for creating more complex molecules.

For instance, research into the synthesis of more elaborate, biologically active thiourea derivatives, such as 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, utilizes precursors derived from this compound's parent isothiocyanate. researchgate.net This highlights its role as a foundational scaffold upon which further functional groups are added to tailor the compound for specific biological targets. Studies on related compounds, like 1-(4-chlorobenzyl)-3-(2-methylphenyl)thiourea, explore a range of potential biological activities, from antimicrobial to anticancer properties, suggesting that the 4-chlorobenzyl moiety is a common feature in the design of new therapeutic agents. ontosight.ai

Therefore, the principal research focus on this compound appears to be its application in synthetic chemistry. It serves as a model compound and a key precursor for generating libraries of more substituted thiourea derivatives, which are then screened for a wide array of pharmacological and agricultural applications. The research underscores the compound's utility in facilitating the exploration of structure-activity relationships within the thiourea family. analis.com.mymdpi.com

Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHPDONOCLCOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394631 | |

| Record name | 1-(4-Chlorobenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24827-37-0 | |

| Record name | 1-(4-Chlorobenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Chemical Transformations of 1 4 Chlorobenzyl 2 Thiourea

Established Synthetic Pathways for Thiourea (B124793) Compounds

The synthesis of thiourea compounds can be achieved through various established pathways, primarily involving condensation and nucleophilic substitution reactions. These methods offer versatility in introducing a wide range of substituents to the thiourea core.

Condensation Reactions in Thiourea Synthesis

Condensation reactions are a cornerstone in the synthesis of thiourea derivatives. A notable method involves the reaction of amines with carbon disulfide. organic-chemistry.org For instance, a simple and efficient synthesis of symmetrical and unsymmetrical substituted thioureas can be achieved through the condensation of primary amines and carbon disulfide in an aqueous medium. organic-chemistry.orgorganic-chemistry.org This approach is environmentally friendly and works well for aliphatic primary amines, proceeding through a xanthate intermediate. organic-chemistry.org Another strategy involves the condensation of thiourea with carbonyl compounds, such as aldehydes and ketones. rsc.orgresearchgate.net For example, 1,3-Bis-(arylidene)thiourea derivatives have been prepared by reacting thiourea with various benzaldehyde (B42025) derivatives. researchgate.net

Nucleophilic Substitution Reactions in Thiourea Synthesis

Nucleophilic substitution is a fundamental and widely employed strategy for synthesizing thiourea derivatives. fip.orgpearson.com A common approach involves the reaction of an amine with an isothiocyanate. nih.govresearchgate.net The isothiocyanate itself is often generated in situ from the reaction of an acid chloride with ammonium (B1175870) or potassium thiocyanate (B1210189). nih.govconicet.gov.ar The subsequent addition of an amine to the isothiocyanate proceeds via nucleophilic addition to form the desired thiourea derivative. nih.gov

Another example of nucleophilic substitution is the reaction of thiourea with an alkyl halide, which forms an intermediate isothiouronium salt that can be hydrolyzed to a thiol. ucalgary.ca Furthermore, the synthesis of thiourea itself can be accomplished via a nucleophilic substitution reaction using urea (B33335) and Lawesson's reagent. bibliotekanauki.pl

Specific Approaches for Substituted Thioureas

The synthesis of specifically substituted thioureas often employs tailored strategies. The Douglas-Dains method is a frequently used procedure where various amines react with in situ generated acyl isothiocyanates in a dry solvent at a specific temperature. rsc.org For the synthesis of N-acyl-N,N′-disubstituted thioureas, a common route is the reaction of an acid chloride with potassium or ammonium thiocyanate, followed by treatment with a suitably substituted amine. conicet.gov.ar

Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing substituted thioureas. nih.gov For instance, N-substituted ureas can be synthesized via the reaction of potassium cyanate (B1221674) with different amines under microwave irradiation. nih.gov Additionally, a one-pot synthesis of substituted 1,3,4-thiadiazole (B1197879) sulfonyl thioureas involves the reaction of 2-amino-1,3,4-thiadiazoles with p-toluene sulfonyl isothiocyanate. nih.gov

Precursor Chemistry and Reactant Selection for 1-(4-Chlorobenzyl)-2-thiourea

The synthesis of this compound involves the careful selection of appropriate precursors. A primary method for synthesizing this compound would involve the reaction of 4-chlorobenzyl isothiocyanate with ammonia (B1221849). Alternatively, 4-chlorobenzylamine (B54526) can be reacted with a source of thiocarbonyl, such as thiophosgene (B130339) or by reacting with an isothiocyanate precursor.

A documented synthesis of a related compound, 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, started from potassium cyanide-14C. researchgate.net This was converted to potassium thiocyanate-14C, then to 4-chlorobenzyl-thiocyanate-14C, which was subsequently isomerized to 4-chlorobenzyl-isothiocyanate-14C. researchgate.net The final step would involve the reaction of this isothiocyanate with the appropriate amine.

The general synthesis of N-acyl thiourea derivatives often starts with the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine. nih.gov For this compound, the key precursors are a 4-chlorobenzyl containing electrophile and a nucleophilic source of the thiourea core.

Derivatization Strategies and Analogue Synthesis

Derivatization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new analogues with potentially enhanced properties. nih.govxjtu.edu.cn These strategies can target different parts of the molecule, including the benzyl (B1604629) ring and the thiourea moiety.

Modification of the Benzyl Moiety

Modification of the benzyl moiety in thiourea derivatives can significantly influence their biological and chemical properties. biointerfaceresearch.com Introducing or altering substituents on the aromatic ring can modulate factors like lipophilicity, electronic effects, and steric hindrance. analis.com.my

For example, the introduction of a fluorine atom onto a phenyl ring in benzoylthiourea (B1224501) derivatives has been shown to modulate pKa values, enhance membrane permeation, and increase liposolubility. nih.gov This highlights how substitutions on the aromatic ring, such as the chloro group in this compound, can be systematically varied to tune the compound's characteristics. Research has shown that the combination of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the aromatic rings of thiourea compounds can potentially enhance their anticancer properties. analis.com.my

Modifications at the Thiourea Backbone

The reactivity of the thiourea core in this compound allows for a variety of modifications, leading to the generation of diverse molecular architectures. These transformations often target the nitrogen or sulfur atoms of the thiourea moiety, enabling the construction of novel compounds with tailored properties.

One common modification involves the reaction of the thiourea derivative with α-halocarbonyl compounds. This condensation reaction typically leads to the formation of 2-aminothiazole (B372263) derivatives. nih.gov For instance, the reaction of a substituted thiourea with 2-bromo-1-(4-methoxyphenyl)ethanone can yield N-substituted phenyl thiazol-2-amine. nanobioletters.com The reaction conditions for such transformations can be optimized by screening various bases and solvents to achieve higher yields. nanobioletters.com

Furthermore, the thiourea backbone can be incorporated into more complex heterocyclic systems. For example, N,N'-disubstituted thioureas serve as precursors for the synthesis of various aliphatic macromolecular and heterocyclic compounds. nih.gov The cyclization of N-(2-hydroxyethyl)-N'-methylthioureas results in the formation of 2-methyl-aminothiazolines. nih.gov Additionally, thioureas are effective guanylating agents, highlighting their utility in the synthesis of guanidine-containing molecules. nih.gov

The synthesis of isothiocyanates, which are key intermediates for producing thioureas, can be achieved from primary amines using reagents like trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O). ijacskros.com This method provides a pathway to various substituted thioureas by subsequent reaction with another amine. The versatility of the thiourea backbone is further demonstrated by its ability to undergo intramolecular cyclization. For instance, 1,4-disubstituted thiosemicarbazides can be cyclized to form 1,2,4-triazole-3-thiones, which can then be alkylated to produce a range of derivatives. nih.gov

| Starting Material | Reagent | Product Type | Reference |

| Substituted Thiourea | α-Halocarbonyl Compound | 2-Aminothiazole Derivative | nih.gov |

| N-(2-Hydroxyethyl)-N'-methylthiourea | - | 2-Methyl-aminothiazoline | nih.gov |

| Primary Amine | Tf₂O, then another amine | Substituted Thiourea | ijacskros.com |

| 1,4-Disubstituted Thiosemicarbazide | Aqueous NaOH | 1,2,4-Triazole-3-thione | nih.gov |

Metal Complexation of Thiourea Derivatives

Thiourea and its derivatives are excellent ligands in coordination chemistry due to the presence of sulfur and nitrogen donor atoms, enabling them to form stable complexes with a wide range of transition metals. ksu.edu.trnih.gov The complexation behavior of thiourea derivatives is influenced by the nature of the substituents on the thiourea core and the metal ion involved.

Benzoyl thiourea derivatives, for example, readily form water-insoluble, neutral complexes with many transition metals. ksu.edu.tr The coordination in these complexes often occurs through the sulfur and oxygen atoms of the thiourea ligand. researchgate.net For instance, N,N-disubstituted-4-chlorobenzoyl thiourea ligands have been shown to form square-planar platinum(II) complexes with a cis configuration, where coordination occurs through two oxygen and two sulfur atoms from the ligands. nih.gov

The formation of metal complexes can be confirmed by various spectroscopic techniques, such as FT-IR and NMR. ksu.edu.trresearchgate.net In the FT-IR spectra of metal complexes of thiourea derivatives, the disappearance of the N-H stretching vibration and shifts in the C=O and C=S stretching bands are indicative of complexation. ksu.edu.tr

Studies have shown that metal complexation can significantly alter the properties of the thiourea ligand. For example, complexation can lead to changes in the molecular geometry and electronic structure, which in turn can influence the biological activity of the compound. researchgate.net Research on Ni(II) and Cu(II) complexes of a dianionic ligand derived from 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea has demonstrated the formation of four-coordinated ML complexes. researchgate.net Similarly, N,N-dialkyl-N'-aroylthioureas have been utilized for the extraction of metals like nickel, palladium, and platinum. researchgate.net

| Thiourea Ligand | Metal Ion | Coordination Geometry | Reference |

| N,N-Disubstituted-4-chlorobenzoyl thiourea | Pt(II) | Square-planar (cis) | nih.gov |

| 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea | Ni(II), Cu(II) | Four-coordinated | researchgate.net |

| N,N-Dialkyl-N'-aroylthiourea | Ni, Pd, Pt | Not specified | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of synthesizing thiourea derivatives can be significantly improved by optimizing the reaction conditions. This involves a systematic investigation of various parameters such as solvents, bases, catalysts, and temperature to maximize the yield and purity of the desired product.

For instance, in the synthesis of N-substituted phenyl thiazole (B1198619) amine from the reaction of 1-(2,4-difluorophenyl)thiourea and 2-bromo-1-(4-methoxyphenyl)ethanone, a screening of different bases and solvents revealed that potassium carbonate and N,N-dimethylformamide (DMF) were the most effective, respectively. nanobioletters.com Other solvents like ethanol, toluene, methanol, and acetic acid resulted in lower yields. nanobioletters.com

The use of phase-transfer catalysts can also enhance reaction yields. In the synthesis of N-acyl thiourea derivatives, employing tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in the reaction of an acid chloride with ammonium thiocyanate has been shown to improve the yield significantly. mdpi.com

Temperature is another critical parameter that can influence the outcome of a reaction. In the quinidine (B1679956) thiourea-catalyzed enantioselective synthesis of β-nitrophosphonates, it was observed that lowering the reaction temperature from room temperature to 5 °C increased the enantiomeric excess (ee) of the product. nih.gov However, further decreasing the temperature to -15 °C did not lead to any additional improvement. nih.gov

The choice of reagents and synthetic route is also crucial. For the synthesis of 1,2,4-triazolyl pyridines, challenges were encountered in forming the 1,2,4-triazole-3-thione in the presence of a terminal acetylene (B1199291) group, necessitating an alternative synthetic strategy. nih.gov This highlights the importance of carefully selecting reaction pathways to avoid interference from other functional groups present in the molecule.

| Reaction | Parameter Optimized | Optimal Condition | Outcome | Reference |

| Synthesis of N-substituted phenyl thiazole amine | Solvent and Base | DMF and Potassium Carbonate | Increased Yield | nanobioletters.com |

| Synthesis of N-acyl thiourea | Catalyst | TBAB (Phase-transfer catalyst) | Improved Yield | mdpi.com |

| Enantioselective synthesis of β-nitrophosphonates | Temperature | 5 °C | Increased Enantiomeric Excess | nih.gov |

| Synthesis of 1,2,4-triazolyl pyridines | Synthetic Route | Alternative pathway to avoid functional group interference | Successful Synthesis | nih.gov |

Based on a comprehensive search for scientific data, it is not possible to generate the requested article on “this compound” that strictly adheres to the provided outline. The detailed, specific experimental data required for each section of the article for this particular compound is not available in the public domain through the conducted searches.

Specifically, the following information could not be located for this compound:

X-ray Crystallography Data: No specific crystallographic studies were found, which would be necessary to determine the crystal system, space group, and the precise intramolecular and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Specific ¹H NMR and ¹³C NMR chemical shift analyses for this compound are not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data: Detailed experimental IR and UV-Vis spectroscopic data and their interpretations for this molecule could not be sourced.

To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound", the article cannot be written without this fundamental data. Using data from related but structurally different compounds, such as benzoyl-thiourea derivatives, would violate the explicit instructions and lead to an inaccurate representation of the subject compound.

Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Chlorobenzyl 2 Thiourea and Its Derivatives

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Mode Assignments (e.g., C=S, N-H)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation or the scattering of laser light, which correspond to the vibrational modes of specific bonds. For thiourea (B124793) derivatives, the N-H and C=S stretching vibrations are of particular interest as they are characteristic of the thiourea moiety.

In the infrared spectra of thiourea and its derivatives, the N-H stretching vibrations typically appear as a broad envelope in the region of 3000–3500 cm⁻¹. For instance, in a related compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea, strong stretching vibrations for the N-H groups are observed at 3411 and 3243 cm⁻¹. researchgate.net Similarly, thiourea itself exhibits N-H stretching bands around 3371, 3260, and 3156 cm⁻¹. iosrjournals.org The C=S stretching vibration is another key diagnostic peak. In thiourea, the asymmetric C=S stretch is found at 1585 cm⁻¹, with the symmetric vibration at 1449 cm⁻¹. iosrjournals.org For the aforementioned complex chlorobenzoyl thiourea derivative, the C=S stretching vibration is located at 1261 cm⁻¹. researchgate.net

The table below summarizes the characteristic vibrational frequencies for key functional groups in thiourea and related compounds, providing a reference for the expected vibrational modes in 1-(4-Chlorobenzyl)-2-thiourea.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

| N-H Stretching | 3411, 3243 | 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea researchgate.net |

| N-H Stretching | 3371, 3260, 3156 | Thiourea iosrjournals.org |

| C=S Stretching | 1261 | 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea researchgate.net |

| C=S Asymmetric Stretching | 1585 | Thiourea iosrjournals.org |

| C=S Symmetric Stretching | 1449 | Thiourea iosrjournals.org |

This table presents data from thiourea and a related derivative to infer the vibrational modes of this compound.

Electronic Transitions and Absorption Maxima

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In thiourea derivatives, the key chromophores are the thiocarbonyl group (C=S) and the aromatic ring. The presence of these groups leads to characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are typically of lower intensity and involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. The substitution on the aromatic ring can influence the position of the absorption maxima (λmax). Electron-donating or electron-withdrawing substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) effect. For instance, studies on substituted benzenes show that substituents on the benzylidene ring can cause a bathochromic shift in the absorption spectra. nih.gov

For this compound, the presence of the chlorophenyl group is expected to influence the electronic transitions of the thiourea moiety. The absorption spectrum is anticipated to show bands related to the electronic transitions within the benzene (B151609) ring and the thiourea group. The functional groups can influence the conjugated systems, leading to absorption peaks at longer wavelengths compared to benzene itself. shimadzu.com A study on a complex containing a 1-(4-chlorobenzoyl)-3-[...]-thiourea ligand reported UV-Vis characterization, which can provide insights into the expected absorption maxima for structurally similar compounds. researchgate.net

The following table outlines the expected electronic transitions and a probable range for the absorption maxima for this compound based on the analysis of its structural components and related compounds.

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Phenyl Ring | 250-280 |

| π → π | C=S | 230-260 |

| n → π* | C=S | 290-330 |

This table is a projection based on the analysis of the chromophoric groups present in the molecule and data from related structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. The molecular weight of this compound (C₈H₉ClN₂S) is 200.69 g/mol .

Upon electron ionization, the molecule will form a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern is influenced by the stability of the resulting fragments. For this compound, a primary fragmentation pathway is expected to be the cleavage of the bond between the benzyl (B1604629) group and the thiourea moiety. This would lead to the formation of a stable tropylium (B1234903) ion or a substituted benzyl cation.

A common fragmentation pattern for compounds with a substituted benzyl group involves the formation of a tropylium ion (C₇H₇⁺) at m/z 91, which can be further substituted. youtube.com Given the 4-chloro substituent, a prominent peak at m/z 125, corresponding to the 4-chlorobenzyl cation ([C₇H₆Cl]⁺), is anticipated. The fragmentation of the thiourea portion of the molecule would also contribute to the mass spectrum.

A plausible fragmentation pattern for this compound is outlined in the table below, based on the principles of mass spectrometry and data from analogous structures. researchgate.netnih.govnih.gov

| m/z | Ion Structure | Plausible Fragmentation Pathway |

| 200/202 | [C₈H₉ClN₂S]⁺ | Molecular ion (M⁺) with isotopic peak for ³⁷Cl |

| 125/127 | [C₇H₆Cl]⁺ | Cleavage of the C-N bond, forming the 4-chlorobenzyl cation |

| 91 | [C₇H₇]⁺ | Loss of chlorine from the 4-chlorobenzyl cation |

| 76 | [C₄H₄N₂S]⁺ | Fragment containing the thiourea moiety |

| 59 | [CH₃N₂S]⁺ | Further fragmentation of the thiourea moiety |

This table outlines a predicted fragmentation pattern for this compound based on established fragmentation principles and analysis of related compounds.

Computational and Theoretical Investigations of 1 4 Chlorobenzyl 2 Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 1-(4-Chlorobenzyl)-2-thiourea from its ground state electron density.

Electronic Structure and Reactivity Descriptors

DFT calculations are employed to determine the electronic properties and reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. These computational analyses help in understanding the kinetic stability of the molecule. researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Global Softness (S) | 0.222 |

Note: The data in this table is illustrative for a representative thiourea derivative and is intended to demonstrate the type of information obtained from DFT calculations.

Energy Isovalues and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Red-colored areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and sulfur. researchgate.netnih.gov Blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netnih.gov Green areas denote neutral potential. researchgate.net For this compound, the MEP map would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interaction patterns. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. biointerfaceresearch.comresearchgate.net

Prediction of Binding Affinities and Modes

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the target. biointerfaceresearch.comnih.govjppres.com A lower binding energy generally indicates a more stable and favorable interaction. jppres.com These simulations explore various possible binding poses of the ligand within the active site of the target protein, identifying the most energetically favorable conformation. researchgate.net This information is crucial for assessing the potential of this compound as an inhibitor or modulator of a specific biological target. biointerfaceresearch.com

| Compound | Docking Score (kcal/mol) |

|---|---|

| Thiourea Derivative A | -8.5 |

| Thiourea Derivative B | -7.9 |

| This compound (Hypothetical) | -8.2 |

Note: The data in this table is illustrative and provides examples of binding affinities for representative thiourea derivatives against a hypothetical protein target.

Identification of Key Interacting Residues and Binding Pockets

A significant outcome of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues within the binding pocket of the target protein. biointerfaceresearch.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. biointerfaceresearch.com By identifying the key residues that form strong interactions with this compound, researchers can understand the molecular basis of its biological activity. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecules. NCI analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsions, in real space. nih.govnih.gov This analysis is based on the electron density and its derivatives. nih.gov The results are typically presented as 3D plots where different types of interactions are represented by colored surfaces. nih.gov Blue surfaces generally indicate strong attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces denote repulsive steric clashes. nih.gov For this compound, NCI analysis can reveal the intramolecular and intermolecular interactions that govern its conformational preferences and crystal packing. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Models

Computational and theoretical investigations into this compound and its analogs have provided significant insights into the structural requirements for their biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been instrumental in elucidating the key molecular features that govern the potency and mechanism of action of this class of compounds.

The predictive power of QSAR models is crucial in medicinal chemistry for optimizing lead compounds. For a series of thiourea derivatives, QSAR studies have revealed that a combination of electronic, steric, and hydrophobic parameters are key determinants of their biological efficacy. nih.gov Specifically, properties like mass, polarizability, electronegativity, and van der Waals volume have been identified as essential predictors for the anticancer activities of these compounds. nih.gov

In the context of anticancer activity, studies on various thiourea derivatives have highlighted the importance of the substituent on the phenyl ring. For instance, in a series of mono-thiourea derivatives, the presence of a 3,5-di-trifluoromethylphenyl group resulted in the most potent compound against the MOLT-3 cell line, with an IC50 value of 5.07 μM. nih.gov This suggests that strong electron-withdrawing groups can significantly enhance cytotoxic effects. The 4-chloro derivative, closely related to this compound, also displayed a broad range of cytotoxic activities. nih.gov

Molecular docking studies have further illuminated the structure-activity relationships of thiourea derivatives by modeling their interactions with biological targets. For example, in studies targeting the DNA gyrase subunit B, a known antibacterial target, analogs of 1-allyl-3-benzoylthiourea (B5185869) were investigated. The 1-allyl-3-(4-chlorobenzyl)thiourea analog demonstrated favorable interactions within the receptor's active site. nih.gov The presence of a halogen, such as the chlorine atom in the 4-position of the benzyl (B1604629) group, has been associated with higher antibacterial activity compared to other substituents like a methoxy (B1213986) group. nih.gov

The following interactive table summarizes the findings from computational studies on thiourea derivatives, highlighting the impact of different substituents on their biological activity.

| Compound Type | Key Structural Feature | Predicted Activity | Computational Method | Reference |

| Mono-thiourea | 3,5-diCF3Ph | High anticancer potency (MOLT-3) | QSAR | nih.gov |

| Mono-thiourea | 4-Chlorophenyl | Broad cytotoxic activity | QSAR | nih.gov |

| 1-allyl-3-benzoylthiourea analog | 4-Chlorobenzoyl | Good interaction with DNA gyrase B | Molecular Docking | nih.gov |

These computational models underscore the significance of the electronic properties and spatial arrangement of substituents on the benzyl ring of thiourea derivatives. The 4-chloro substitution in this compound is thus predicted to play a crucial role in its biological activity profile, likely through a combination of favorable electronic and hydrophobic interactions with its molecular targets. The insights gained from these SAR studies are invaluable for the rational design of new, more potent analogs of this compound for various therapeutic applications.

Pharmacological and Toxicological Considerations for Thiourea Compounds General

Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion) (General Thioureas)

The pharmacokinetic properties of thiourea (B124793) compounds, encompassing their absorption, distribution, metabolism, and excretion (ADME), are crucial for determining their biological activity and duration of action.

Absorption: Following oral administration, thiourea is readily absorbed from the gastrointestinal tract. industrialchemicals.gov.auwho.int In human studies involving a single oral dose, blood concentrations of thiourea peaked approximately 30 minutes after ingestion, indicating rapid absorption. industrialchemicals.gov.au

Distribution: Once absorbed, thiourea distributes throughout the body. Animal studies using radiolabeled thiourea ((35)S-Thiourea) have shown that it can cross the placenta in mice and rats. nih.gov There is also evidence of preferential accumulation in the thyroid gland, where it can interfere with iodine metabolism. nih.gov In rats, three hours after an intravenous injection, about 30% of the thiourea dose was recovered from the carcass, with only trace amounts remaining after 25 hours. who.int

Metabolism: Thiourea undergoes metabolic transformation in the body. A significant portion of metabolism occurs in the intestine (around 15%) and in various other tissues and body fluids (30-50%). industrialchemicals.gov.au One proposed metabolic pathway involves the breakdown of thiourea into uracil, followed by further metabolism to β-ureidopropionic acid, which is then converted to β-alanine, ammonia (B1221849), and carbon dioxide. who.int Some metabolic processes can also be catalyzed by the microsomal flavin-containing monooxygenase system, leading to the formation of formamidine sulfinic acid. who.int

Excretion: The elimination of thiourea from the body occurs relatively quickly. Approximately 30% of an ingested dose is excreted unchanged in the urine. industrialchemicals.gov.au Complete elimination of the compound is typically achieved within 48 hours of exposure. industrialchemicals.gov.au

A study on a specific derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide, predicted good gastrointestinal absorption, a low volume of distribution, no penetration of the blood-brain barrier, and a half-life of 3 hours. jppres.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for 1-(4-Chlorobenzyl)-2-thiourea Analogues

The core structure of this compound offers a versatile scaffold for chemical modification. Future research should focus on developing innovative and efficient synthetic pathways to generate a diverse library of analogues. While conventional methods involve the reaction of an appropriate isothiocyanate with an amine, exploring novel strategies could lead to improved yields, reduced reaction times, and access to more complex derivatives.

Key areas for exploration include:

Green Chemistry Approaches: Developing environmentally benign synthetic methods using greener solvents, catalysts, and reaction conditions to minimize hazardous waste. mdpi.com

Solid-Phase Synthesis: Utilizing solid-phase synthesis techniques could facilitate the rapid generation of a large number of analogues for high-throughput screening.

Microwave-Assisted Synthesis: This technique can often accelerate reaction rates, improve yields, and lead to cleaner products compared to conventional heating methods.

Multi-component Reactions: Designing one-pot, multi-component reactions can streamline the synthetic process, making it more atom-economical and efficient for creating structural diversity.

By expanding the synthetic toolkit, researchers can systematically modify the this compound structure, introducing various substituents on the phenyl ring and the thiourea (B124793) nitrogen atoms to probe the effects on biological activity.

In-depth Mechanistic Investigations of Biological Activities

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov For this compound and its future analogues, it is crucial to move beyond preliminary screening and conduct in-depth mechanistic studies to understand how these compounds exert their biological effects at the molecular level.

Future research should prioritize:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors, DNA) with which the compounds interact. biointerfaceresearch.com Techniques such as affinity chromatography, proteomics, and genetic screening can be employed. For instance, many thiourea derivatives have been found to inhibit enzymes like urease, kinase, and DNA topoisomerase. biointerfaceresearch.comnih.govacs.org

Elucidation of Signaling Pathways: Investigating the downstream effects of target binding and how the compounds modulate key cellular signaling pathways involved in disease progression, such as those related to apoptosis, cell cycle regulation, and inflammation. mdpi.com

Understanding Drug Resistance: For antimicrobial and anticancer applications, it is vital to investigate potential mechanisms of resistance and to design analogues that can overcome them.

A thorough understanding of the mechanism of action is fundamental for optimizing the therapeutic potential and selectivity of these compounds.

Advanced Computational Modeling for Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.netbeilstein-journals.org For this compound, these methods can provide valuable insights into its interactions with biological targets and guide the design of new, more potent analogues.

Future computational efforts should include:

Molecular Docking: Simulating the binding of this compound analogues into the active sites of identified target proteins to predict binding affinities and modes of interaction. biointerfaceresearch.comnih.gov This can help prioritize which compounds to synthesize and test experimentally.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the ligand-target complex over time, providing a more realistic picture of the binding stability and conformational changes. nih.gov

Quantum Mechanics (QM) Methods: Using QM-based calculations to accurately model electronic properties and reaction mechanisms, which can be crucial for understanding covalent inhibitors or enzymatic reactions.

These computational approaches, when used in conjunction with experimental data, can create a powerful iterative cycle of design, synthesis, and testing, significantly streamlining the optimization of lead compounds. beilstein-journals.org

Development of Structure-Activity Relationship (SAR) Models for Targeted Efficacy

A systematic exploration of the structure-activity relationship (SAR) is essential to understand how specific structural features of this compound analogues influence their biological activity. analis.com.my This knowledge is critical for designing compounds with improved potency, selectivity, and pharmacokinetic properties.

Key aspects of future SAR studies should involve:

Systematic Structural Modifications: Synthesizing series of analogues where specific parts of the molecule are systematically varied. This includes altering the substituents on the chlorobenzyl ring (e.g., position and nature of the halogen, addition of other groups) and modifying the other nitrogen substituent of the thiourea moiety.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the physicochemical properties of the compounds with their biological activities. nih.gov These models can provide predictive power for designing new analogues.

The table below illustrates a hypothetical SAR study design for analogues of this compound, targeting a generic enzyme.

| Compound | R1 (Benzyl Ring Substitution) | R2 (Thiourea N' Substitution) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent | 4-Cl | H | 15.0 |

| Analogue 1 | 2,4-diCl | H | 8.5 |

| Analogue 2 | 4-F | H | 22.1 |

| Analogue 3 | 4-CH₃ | H | 35.4 |

| Analogue 4 | 4-Cl | Methyl | 12.3 |

| Analogue 5 | 4-Cl | Phenyl | 9.8 |

This table is for illustrative purposes to demonstrate a potential SAR study framework.

Successful SAR models will provide a clear roadmap for chemists to design derivatives with enhanced efficacy and a reduced likelihood of off-target effects.

Therapeutic Potential and Applications in Biomedical and Agricultural Fields

The broad biological activity profile of thiourea derivatives suggests that this compound and its analogues could have significant potential in multiple fields. rsc.org Future research should aim to comprehensively evaluate these applications.

Biomedical Potential:

Anticancer Agents: Many thiourea derivatives have shown promise against various cancer cell lines, including breast, lung, and colon cancer. mdpi.commdpi.comnih.gov Future studies should screen this compound analogues against a wide panel of cancer cells and in preclinical animal models.

Antimicrobial Agents: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Thioureas have demonstrated antibacterial and antifungal properties, making them interesting candidates for development. nih.govmdpi.com

Neurodegenerative Diseases: Some heterocyclic thiourea derivatives have shown activity against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. mdpi.com This represents a potential, albeit less explored, avenue for research.

Agricultural Potential:

Fungicides and Pesticides: Thiourea compounds have been investigated for their ability to control plant pathogens. mdpi.comnih.gov Analogues of this compound could be developed as novel fungicides to protect crops.

Herbicides and Plant Growth Regulators: Certain thiourea derivatives exhibit herbicidal activity and can influence plant growth, suggesting a potential role in weed management and crop yield enhancement. nih.govrjptonline.org

The table below summarizes the potential applications and the corresponding biological targets or activities that warrant future investigation.

| Field | Potential Application | Key Biological Target/Activity to Investigate |

|---|---|---|

| Biomedical | Anticancer | Kinase Inhibition, Apoptosis Induction, DNA Topoisomerase |

| Biomedical | Antibacterial | Urease Inhibition, Cell Wall Synthesis |

| Biomedical | Antifungal | Ergosterol Biosynthesis Inhibition |

| Biomedical | Anti-inflammatory | COX/LOX Enzyme Inhibition |

| Agricultural | Fungicide | Activity against Pyricularia oryzae, Fusarium oxysporum |

| Agricultural | Insecticide | Larvicidal and biting deterrent activity |

| Agricultural | Herbicide | Inhibition of key plant enzymes |

Thorough screening and evaluation in these diverse areas will be crucial to unlocking the full potential of this promising class of compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Chlorobenzyl)-2-thiourea, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves reacting 4-chlorobenzyl chloride with thiourea under basic conditions. For example, refluxing in ethanol with anhydrous potassium carbonate (K₂CO₃) as a catalyst facilitates nucleophilic substitution . Optimization includes adjusting molar ratios (e.g., excess 4-chlorobenzyl chloride to drive completion) and solvent selection (polar aprotic solvents like DMF may enhance reactivity). Monitoring via TLC or HPLC ensures reaction progress. Post-synthesis, recrystallization from ethanol improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Look for N-H stretches (~3200–3300 cm⁻¹) and C=S absorption (~1250–1350 cm⁻¹) .

- NMR : In , the aromatic protons of the 4-chlorobenzyl group appear as a doublet (δ ~7.3–7.5 ppm), while the thiourea NH signals resonate at δ ~9–10 ppm. shows the C=S carbon at δ ~180 ppm .

- Mass Spectrometry : ESI-MS typically exhibits [M+H]⁺ peaks corresponding to the molecular ion (C₈H₈ClN₂S, m/z ≈ 212.6) .

Q. How can researchers assess the thermal stability of this compound for storage or application studies?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard. For instance, TGA data may reveal decomposition onset at ~200°C, with mass loss corresponding to the release of volatile fragments (e.g., HCl or benzyl radicals). DTA peaks indicate exothermic/endothermic events, guiding safe storage temperatures .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography or computational methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving tautomerism or isomerism. For example, SCXRD confirmed the planar geometry of the thiourea moiety in a related 4-chlorobenzoyl-thiourea derivative, with bond lengths (C=S: ~1.68 Å) supporting resonance stabilization . DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic structures, predicting NMR shifts or stability trends.

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from purity issues or assay conditions. Strategies include:

- Purity Control : Validate compounds via HPLC (>95% purity) and elemental analysis.

- Standardized Assays : Use cell lines with consistent passage numbers and controls (e.g., doxorubicin for cytotoxicity).

- SAR Studies : Systematically modify substituents (e.g., halogen position) to isolate activity trends. Fluorescence assays (e.g., DNA intercalation studies) can link structure to function .

Q. How do solvent effects and substituent electronic properties influence the reactivity of this compound in metal coordination studies?

- Methodological Answer : Thiourea’s S and N atoms act as ligands. Polar solvents (e.g., DMSO) enhance metal complexation by increasing solubility. Electron-withdrawing groups (e.g., -Cl on benzyl) increase thiourea’s acidity, improving binding to metals like Cu(II) or Pt(II). UV-Vis titration (e.g., λ shifts at ~300–400 nm) and Job’s plot analysis determine stoichiometry .

Q. What advanced analytical methods differentiate this compound from its structural isomers or degradation products?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (e.g., C₈H₈ClN₂S requires m/z 212.0065). LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation pathways. For degradation studies, accelerated stability testing (40°C/75% RH) coupled with NMR monitors hydrolytic byproducts (e.g., benzylamine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。